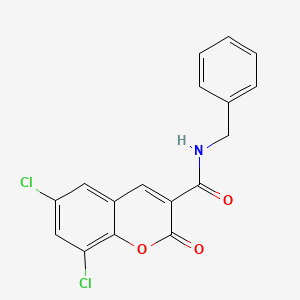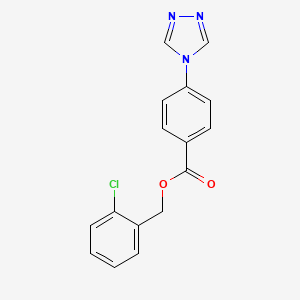
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It may also act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. However, one of the limitations is the potential for toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a triazole-based compound that has gained significant attention in the field of scientific research. It has been found to possess various biological activities and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-chlorobenzyl alcohol with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Aplicaciones Científicas De Investigación
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as antifungal, antibacterial, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 4-(1,2,4-triazol-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-4-2-1-3-13(15)9-22-16(21)12-5-7-14(8-6-12)20-10-18-19-11-20/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGZLWZWXQOUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
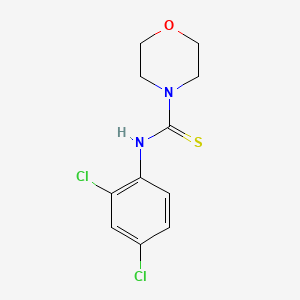
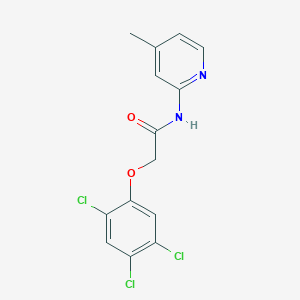
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)

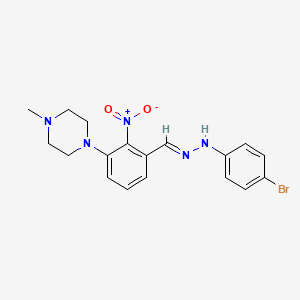
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
